3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine
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Overview
Description
3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 2,4-dichlorophenoxy groups attached to a tetrazine ring, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction leads to the formation of intermediate compounds, which are further treated with phenacylbromides to yield the final product . The reaction conditions often require refluxing in dry ethanol and the use of anhydrous potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the 2,4-dichlorophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce a variety of substituted tetrazines.
Scientific Research Applications
3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy group.
1,3,4-Thiadiazoles: Compounds with diverse biological activities, including antimicrobial and antitumor properties.
Pyrazole derivatives: Known for their wide range of biological properties, including anti-inflammatory and antitumor activities.
Uniqueness
3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine is unique due to its tetrazine ring structure combined with two 2,4-dichlorophenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,6-bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N4O2/c17-9-1-3-13(11(19)5-9)25-7-15-21-23-16(24-22-15)8-26-14-4-2-10(18)6-12(14)20/h1-6H,7-8H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJCJGHPMWOSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=NN2)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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